(8E,11E,14E)-(114C)icosa-8,11,14-trienoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E,11E,14E)-(114C)icosa-8,11,14-trienoic acid typically involves the use of starting materials such as linoleic acid or other polyunsaturated fatty acids. The synthetic route may include steps such as:
Hydrogenation: Partial hydrogenation of linoleic acid to introduce the desired double bonds.
Isomerization: Conversion of cis double bonds to trans configuration using catalysts like palladium on carbon.
Purification: Separation and purification of the desired product using techniques like chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and isomerization processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(8E,11E,14E)-(114C)icosa-8,11,14-trienoic acid undergoes various chemical reactions, including:
Oxidation: Reaction with oxygen or oxidizing agents to form hydroperoxides and other oxidation products.
Reduction: Hydrogenation to convert double bonds to single bonds.
Substitution: Halogenation or other substitution reactions at the double bond positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of hydroperoxides, aldehydes, and ketones.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(8E,11E,14E)-(114C)icosa-8,11,14-trienoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (8E,11E,14E)-(114C)icosa-8,11,14-trienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It may also act as a precursor for bioactive lipid mediators that modulate inflammatory and immune responses. The molecular targets and pathways involved include cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: A polyunsaturated fatty acid with two double bonds.
Arachidonic Acid: A polyunsaturated fatty acid with four double bonds.
Gamma-Linolenic Acid: A polyunsaturated fatty acid with three double bonds in the cis configuration.
Uniqueness
(8E,11E,14E)-(114C)icosa-8,11,14-trienoic acid is unique due to its specific double bond configuration (all trans) and its distinct biological activities. Unlike its cis counterparts, the trans configuration may confer different physical and chemical properties, influencing its function and applications .
Properties
Molecular Formula |
C20H34O2 |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(8E,11E,14E)-(114C)icosa-8,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6+,10-9+,13-12+/i20+2 |
InChI Key |
HOBAELRKJCKHQD-MLSQVXGXSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCC[14C](=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
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